2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
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Overview
Description
2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that features a unique structure combining an azetidine ring and a hexahydropyrrolo[1,2-a]pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one typically involves the construction of the hexahydropyrrolo[1,2-a]pyrazine core followed by the introduction of the azetidine ring. One common approach starts with the intramolecular 1,4-addition of an unsaturated amino ester or reductive cyclization of an amino keto ester. The resulting intermediates are then subjected to alkylation, cyclization, and demethoxycarbonylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the compound, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, if the compound exhibits antimicrobial activity, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one include:
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: Lacks the azetidine ring but shares the core structure.
Azetidinyl-pyrrolo[1,2-a]pyrazines: Variants with different substituents on the azetidine or pyrazine rings.
Imidazo[1,2-a]pyrazines: Similar heterocyclic structure with an imidazo ring instead of the azetidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of the azetidine ring and hexahydropyrrolo[1,2-a]pyrazine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
917610-28-7 |
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Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C10H17N3O/c14-10-2-1-8-7-12(3-4-13(8)10)9-5-11-6-9/h8-9,11H,1-7H2 |
InChI Key |
CRNDUUQCHBDRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1CN(CC2)C3CNC3 |
Origin of Product |
United States |
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